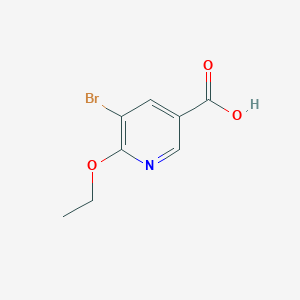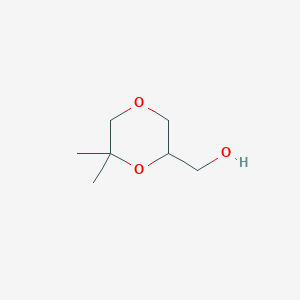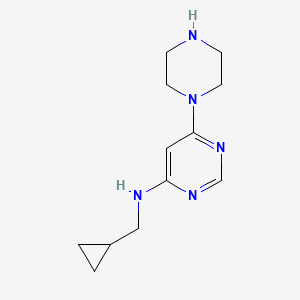
1-(2,2-Dimethyltetrahydrofuran-3-yl)methanamine
Overview
Description
1-(2,2-Dimethyltetrahydrofuran-3-yl)methanamine is an organic compound with the molecular formula C7H15NO. It is a derivative of tetrahydrofuran, where the 3-position is substituted with a methanamine group and two methyl groups at the 2-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethyltetrahydrofuran-3-yl)methanamine can be synthesized through several methods. One common approach involves the Michael addition reaction, followed by reduction, dehydration cyclization, and catalytic hydrogenation . The key steps include:
Michael Addition: This step involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Reduction: Sodium borohydride (NaBH4) is often used to reduce the intermediate compounds.
Dehydration Cyclization: This step forms the tetrahydrofuran ring.
Catalytic Hydrogenation: This final step ensures the reduction of any remaining unsaturated bonds.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar steps as mentioned above but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
1-(2,2-Dimethyltetrahydrofuran-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can further modify the structure, often using reagents like NaBH4.
Substitution: The amine group can participate in substitution reactions, where it can be replaced or modified by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce fully saturated compounds.
Scientific Research Applications
1-(2,2-Dimethyltetrahydrofuran-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethyltetrahydrofuran-3-yl)methanamine involves its interaction with molecular targets and pathways. The amine group can form hydrogen bonds and participate in nucleophilic attacks, making it reactive in various chemical environments. The tetrahydrofuran ring provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
1-(2,2-Dimethyltetrahydrofuran-3-yl)methanamine can be compared with other similar compounds, such as:
Tetrahydrofuran: Lacks the methanamine and methyl groups, making it less reactive in certain chemical reactions.
2,2-Dimethyltetrahydrofuran: Similar structure but without the methanamine group, affecting its reactivity and applications.
Methanamine: A simpler structure without the tetrahydrofuran ring, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the tetrahydrofuran ring with the methanamine group and methyl substitutions, providing a balance of stability and reactivity that is valuable in various applications.
Properties
IUPAC Name |
(2,2-dimethyloxolan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)6(5-8)3-4-9-7/h6H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRWKRFQOQOCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCO1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1469354.png)
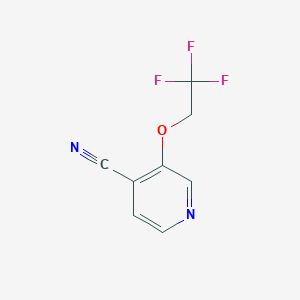


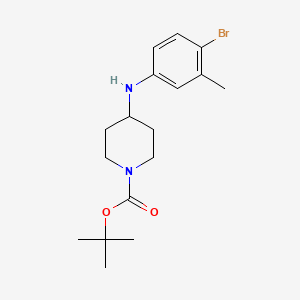
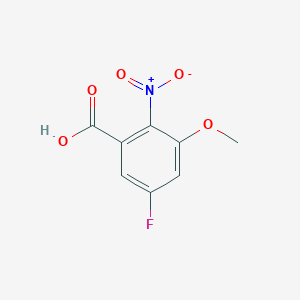
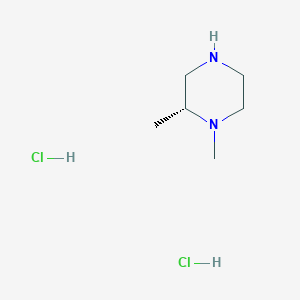
![1-[(Pyridin-3-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1469364.png)
![Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1469367.png)
![1-[5-Chloro-2-(ethylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1469369.png)
